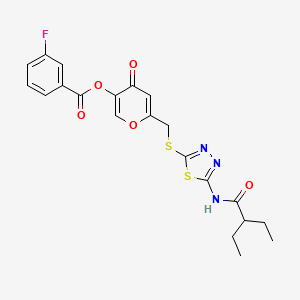

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2-ethylbutanamido group and a thioether-linked methyl group connecting to a 4-oxo-4H-pyran moiety esterified with 3-fluorobenzoate. The 1,3,4-thiadiazole ring is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug-like molecules .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEVGZOLPQLSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the 2-Ethylbutanamido Group: This step involves the acylation of the thiadiazole ring with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Formation of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction involving a suitable precursor, often under basic conditions.

Thiomethylation: The thiadiazole derivative is then reacted with a thiomethylating agent to introduce the thiomethyl group.

Esterification with 3-Fluorobenzoic Acid: The final step involves the esterification of the pyranone derivative with 3-fluorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate: can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom on the benzoate ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted benzoate derivatives.

Scientific Research Applications

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate:

Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique functional groups could be useful in the design of new materials with specific electronic or optical properties.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the combination of the 2-ethylbutanamido-thiadiazole and 3-fluorobenzoate-pyran motifs. Below is a comparative analysis with key analogs from the evidence:

Key Observations:

Substituent Effects on Bioactivity: The 2-ethylbutanamido group in the target compound and BA99720 may confer greater metabolic stability compared to smaller acyl groups (e.g., acetamide in Compound 4l) due to steric hindrance .

Synthetic Yields and Physical Properties :

- Compounds with aromatic ester groups (e.g., BA99720) show lower yields (data inferred from analogs) compared to chloro- or methoxy-substituted derivatives (e.g., Compound 5j: 82% yield) .

- Higher melting points (e.g., 178–180°C for Compound 4l) correlate with increased crystallinity in halogenated analogs, whereas fluorine substituents (target compound) may reduce melting points due to weaker intermolecular forces .

Biological Implications :

- Thiadiazole-linked pyran esters (e.g., Compound 4l) have demonstrated anti-inflammatory activity in vitro, suggesting the target compound may share similar pharmacological profiles .

- The absence of a tetrahydro-pyran ring in the target compound (vs. Compound 4l) could reduce steric constraints, enhancing binding to flexible enzyme active sites .

Biological Activity

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that integrates various functional groups, suggesting potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the pyran and benzoate groups further enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 354.45 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate show effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 50 μg/mL to 200 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation. For example:

- Cell Line Studies : Compounds related to this structure have shown significant cytotoxicity against several cancer cell lines, including breast and liver cancers, with IC₅₀ values often below 10 μM .

The proposed mechanisms by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.

- Cell Cycle Arrest : It can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

- Antimicrobial Action : Likely through the disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies have highlighted the biological activity of related thiadiazole compounds:

- Study on Antimicrobial Activity : A series of thiadiazole derivatives were tested for antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited potent activity comparable to standard antibiotics .

- Anticancer Screening : A study evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines, noting significant growth inhibition in MCF7 (breast cancer) and HEPG2 (liver cancer) cells with IC₅₀ values as low as 5 μM.

Q & A

Q. Q1. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the thiadiazole and pyran moieties. Critical steps include:

- Amide coupling: Reaction of 2-ethylbutanoyl chloride with the 5-amino-1,3,4-thiadiazole-2-thiol precursor under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .

- Thioether formation: Alkylation of the thiadiazole-thiol group with a bromomethyl-pyran intermediate, requiring controlled pH (7–8) to avoid side reactions .

- Esterification: Coupling the pyran intermediate with 3-fluorobenzoic acid using DCC/DMAP catalysis in dichloromethane .

Optimization focuses on solvent polarity (e.g., acetonitrile vs. THF), temperature gradients (e.g., 60°C for amide coupling), and catalyst selection (e.g., triethylamine for deprotonation) to maximize yield (>70%) and purity (>95%) .

Q. Q2. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the pyran 4-oxo group (~δ 6.2 ppm, singlet) and thiadiazole NH (~δ 10.5 ppm, broad). Fluorine NMR (19F) confirms the benzoate substitution pattern .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyran and ester groups) and thioether C-S bonds (~650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+ = 507.12 g/mol) with <2 ppm error .

Q. Q3. What preliminary assays are recommended for assessing biological activity?

Methodological Answer:

- Enzyme inhibition screens: Use fluorogenic substrates to test activity against kinases (e.g., EGFR) or proteases, given the thiadiazole’s metal-binding capacity .

- Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .

- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, comparing IC50 values to structurally related compounds .

Advanced Research Questions

Q. Q4. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

Methodological Answer: Contradictions often arise from solubility or metabolic stability issues. Strategies include:

- Solubility enhancement: Use co-solvents (e.g., DMSO:PBS ratios) or formulate with cyclodextrins .

- Metabolite identification: Incubate the compound with liver microsomes (human/rat), followed by LC-MS/MS to detect oxidative or hydrolytic degradation .

- Target engagement assays: Employ CETSA (Cellular Thermal Shift Assay) to verify binding to purported targets in live cells .

Q. Q5. What strategies are effective for improving the compound’s pharmacokinetic profile?

Methodological Answer:

- Prodrug derivatization: Mask the 4-oxo group with a labile ester (e.g., acetyl) to enhance membrane permeability .

- SAR studies: Modify the 2-ethylbutanamido group to reduce CYP450 metabolism (e.g., replace with tert-butyl) .

- LogP optimization: Introduce polar substituents (e.g., hydroxyl groups) on the benzoate ring to lower LogP from ~3.5 to <2.5, improving aqueous solubility .

Q. Q6. How can computational methods guide the design of analogs with higher target specificity?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR TK domain). Prioritize analogs with hydrogen bonds to hinge-region residues (e.g., Met793) .

- QSAR modeling: Train models on IC50 data from analogs to correlate substituent electronegativity (Hammett σ) with activity .

- MD simulations: Run 100-ns trajectories to assess stability of the thiadiazole-benzoate conformation in binding sites .

Data Analysis & Validation

Q. Q7. How should researchers address discrepancies in NMR spectral data between batches?

Methodological Answer:

- Impurity profiling: Use HPLC-PDA at 254 nm to detect oxidation byproducts (e.g., sulfoxide formation on the thiadiazole) .

- Variable temperature (VT) NMR: Resolve dynamic effects (e.g., rotational barriers in the 2-ethylbutanamido group) by acquiring spectra at 25°C and −40°C .

- 2D NMR (HSQC/HMBC): Confirm connectivity between the pyran C-3 and benzoate ester .

Q. Q8. What statistical approaches are recommended for validating bioactivity reproducibility?

Methodological Answer:

- Inter-laboratory validation: Share samples with independent labs for blinded IC50 determination (e.g., 3 replicates per lab) .

- ANOVA with post-hoc tests: Compare variance across biological replicates (p < 0.05 threshold) .

- Hill slope analysis: Ensure dose-response curves have slopes >1.5 to confirm cooperative binding .

Stability & Formulation

Q. Q9. What are the best practices for evaluating hydrolytic stability of the ester linkage?

Methodological Answer:

- pH-rate profiling: Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. The 3-fluorobenzoate ester is typically stable at pH 5–7 but hydrolyzes rapidly in alkaline conditions (t1/2 < 24 hrs at pH 9) .

- Forced degradation studies: Expose to 0.1 M NaOH or HCl at 60°C for 48 hrs to identify breakdown products (e.g., free 3-fluorobenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.